molecular formula C19H25NO4S B2373638 N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide CAS No. 1040643-68-2

N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide

Cat. No.: B2373638
CAS No.: 1040643-68-2
M. Wt: 363.47
InChI Key: OUGSAZDTBHQJOK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a phenoxy group, and a mesityl group attached to a methanesulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide typically involves the reaction of mesitylmethanesulfonyl chloride with 2-hydroxy-3-phenoxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or substituted amines.

Scientific Research Applications

N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxy and phenoxy groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The mesityl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(2-hydroxy-3-phenoxypropyl)aniline: Similar structure but with an aniline backbone.

    2-Hydroxy-3-phenoxypropyl acrylate: Contains an acrylate group instead of a sulfonamide group.

Uniqueness

N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(2-hydroxy-3-phenoxypropyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-14-10-15(2)19(16(3)11-14)20(25(4,22)23)12-17(21)13-24-18-8-6-5-7-9-18/h5-11,17,21H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGSAZDTBHQJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=CC=C2)O)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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